molecular formula C9H10N2O3 B1677271 Olmidine CAS No. 22693-65-8

Olmidine

Cat. No.: B1677271
CAS No.: 22693-65-8
M. Wt: 194.19 g/mol
InChI Key: DPOREOOGDLINFI-UHFFFAOYSA-N
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Description

Olmidine, with the molecular formula C9H10N2O3 , is a compound known for its unique chemical structure and properties. It is also referred to as (1Z)-2-(1,3-Benzodioxol-5-yl)-2-hydroxyethanimidamide . This compound is part of the amidine family, which is characterized by the presence of a functional group containing a carbon-nitrogen double bond adjacent to a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Olmidine can be synthesized through various methods. One common approach involves the reaction of 1,3-benzodioxole-5-carboxylic acid with hydroxylamine to form the corresponding hydroxyethanimidamide . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes ethyl polyphosphate ester as a promoter for the cyclodehydration of N-aryl-N’-acylalkylenediamines . The process is efficient and can produce high yields of this compound in a relatively short time.

Chemical Reactions Analysis

Types of Reactions: Olmidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding or .

    Reduction: Reduction of this compound can lead to the formation of .

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as or are commonly used.

    Reduction: or are typical reducing agents.

    Substitution: or can be used as catalysts.

Major Products:

    Oxidation: Formation of or .

    Reduction: Formation of .

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Olmidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of olmidine involves its interaction with specific molecular targets. This compound binds to histamine H1 receptors on the surface of various cells, including epithelial and endothelial cells . This binding stabilizes the inactive form of the receptor, preventing histamine from exerting its effects. As a result, this compound exhibits antihistamine properties, reducing symptoms of allergic reactions.

Comparison with Similar Compounds

Olmidine can be compared with other similar compounds such as benzamidine and formamidine :

    Benzamidine: Similar to this compound, benzamidine is an amidine compound but with a different aromatic ring structure.

    Formamidine: Another amidine compound, formamidine has a simpler structure with a single carbon-nitrogen double bond.

Uniqueness of this compound: this compound’s unique structure, featuring a 1,3-benzodioxole moiety, distinguishes it from other amidines. This structural feature contributes to its specific chemical reactivity and biological activity .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-9(11)8(12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8,12H,4H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOREOOGDLINFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(=N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865064
Record name (2H-1,3-Benzodioxol-5-yl)(hydroxy)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22693-65-8, 46319-96-4, 788094-87-1
Record name Olmidine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022693658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olmidine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046319964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olmidine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0788094871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H-1,3-Benzodioxol-5-yl)(hydroxy)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLMIDINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWA7D4VAX8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OLMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T3B934Y1M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OLMIDINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X082H783C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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